molecular formula C6H2F2INO2 B6161073 1,3-difluoro-4-iodo-2-nitrobenzene CAS No. 1806368-03-5

1,3-difluoro-4-iodo-2-nitrobenzene

Cat. No. B6161073
CAS RN: 1806368-03-5
M. Wt: 285
InChI Key:
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Description

1,3-Difluoro-4-iodo-2-nitrobenzene is a type of organofluorine compound that is used in a variety of scientific research and laboratory experiments. This compound is characterized by its unique chemical structure, which consists of two fluorine atoms, one iodine atom, and two nitro groups bonded to a benzene ring. It has a wide range of applications and is used in a variety of research applications, such as the synthesis of other compounds, the study of biochemical and physiological processes, and the development of new drugs.

Scientific Research Applications

1,3-Difluoro-4-iodo-2-nitrobenzene has a wide range of applications in scientific research. It is used as a starting material for the synthesis of other compounds, such as 2-fluoro-4-iodo-1-nitrobenzene, which is used in the synthesis of pharmaceuticals. It is also used to study the biochemical and physiological effects of fluorinated compounds, as well as to study the mechanism of action of drugs. Additionally, it is used in the development of new drugs, as it can be used to modify the structure of existing drugs to create new compounds with improved pharmacokinetic properties.

Mechanism of Action

1,3-Difluoro-4-iodo-2-nitrobenzene works by binding to specific receptors in the body, such as the dopamine receptor. Once bound, it can activate or inhibit the receptor, depending on the type of receptor and the concentration of the compound. This can lead to changes in biochemical and physiological processes, such as changes in enzyme activity, changes in neurotransmitter levels, and changes in hormone levels.
Biochemical and Physiological Effects
1,3-Difluoro-4-iodo-2-nitrobenzene has a variety of biochemical and physiological effects. It can act as an agonist or antagonist at certain receptors, leading to changes in enzyme activity, neurotransmitter levels, and hormone levels. Additionally, it can affect the metabolism of other compounds, leading to changes in their bioavailability. Finally, it can affect the expression of certain genes, leading to changes in gene expression and protein production.

Advantages and Limitations for Lab Experiments

1,3-Difluoro-4-iodo-2-nitrobenzene has several advantages for laboratory experiments. It is a relatively stable compound, so it can be stored for long periods of time without degradation. Additionally, it is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research. However, it can be toxic if inhaled or ingested, and it can cause skin and eye irritation, so it should be handled with caution.

Future Directions

1,3-Difluoro-4-iodo-2-nitrobenzene has a wide range of potential future applications. It could be used to develop new drugs with improved pharmacokinetic properties, to study the biochemical and physiological effects of fluorinated compounds, and to study the mechanism of action of drugs. Additionally, it could be used to modify the structure of existing drugs to create new compounds with improved pharmacokinetic properties. Finally, it could be used to study the effects of fluorinated compounds on gene expression and protein production.

Synthesis Methods

1,3-Difluoro-4-iodo-2-nitrobenzene can be synthesized from 4-iodo-2-nitrobenzene using a two-step method. The first step involves the reduction of the nitro group to an amine group using dithionite. The second step involves the replacement of one of the hydrogen atoms on the amine group with a fluorine atom using a fluorinating agent. The overall reaction is as follows:
4-Iodo-2-nitrobenzene + Dithionite → 4-Amino-2-nitrobenzene + Sulfur dioxide
4-Amino-2-nitrobenzene + Fluorinating agent → 1,3-Difluoro-4-iodo-2-nitrobenzene

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-difluoro-4-iodo-2-nitrobenzene involves the introduction of fluorine and iodine atoms onto a nitrobenzene ring. This can be achieved through a series of reactions starting with a commercially available starting material.", "Starting Materials": [ "4-nitrofluorobenzene", "iodine", "potassium carbonate", "copper(I) iodide", "1,3-difluoro-2-iodobenzene" ], "Reaction": [ "Step 1: Nitration of 4-nitrofluorobenzene using nitric acid and sulfuric acid to yield 4-nitro-1-fluorobenzene", "Step 2: Reduction of 4-nitro-1-fluorobenzene using tin(II) chloride and hydrochloric acid to yield 4-fluoroaniline", "Step 3: Diazotization of 4-fluoroaniline using sodium nitrite and hydrochloric acid to yield 4-fluorobenzene diazonium chloride", "Step 4: Sandmeyer reaction of 4-fluorobenzene diazonium chloride with copper(I) iodide and potassium iodide to yield 4-iodofluorobenzene", "Step 5: Fluorination of 4-iodofluorobenzene using potassium fluoride and cesium fluoride to yield 1,3-difluoro-4-iodobenzene", "Step 6: Iodination of 1,3-difluoro-4-iodobenzene using iodine and potassium carbonate to yield 1,3-difluoro-4-iodo-2-nitrobenzene" ] }

CAS RN

1806368-03-5

Molecular Formula

C6H2F2INO2

Molecular Weight

285

Purity

95

Origin of Product

United States

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